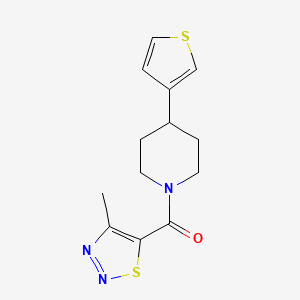

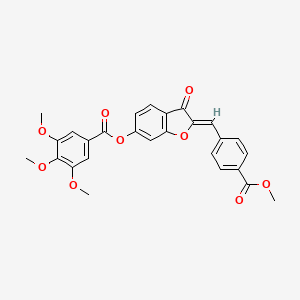

(Z)-2-(4-(methoxycarbonyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

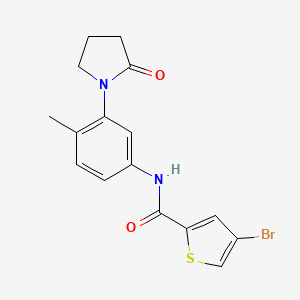

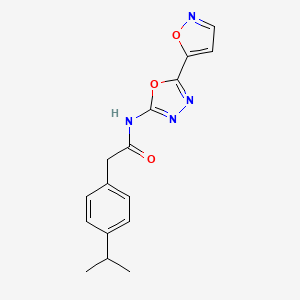

This compound is a benzofuran derivative with a methoxycarbonyl group attached to the benzylidene position. It also has a 3,4,5-trimethoxybenzoate group attached to it. These groups could potentially give this compound interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The methoxycarbonyl and trimethoxybenzoate groups would be attached to this core structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in it. The benzofuran ring might undergo electrophilic aromatic substitution reactions, while the ester groups might undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester groups might make it relatively polar, which could affect its solubility in different solvents .Aplicaciones Científicas De Investigación

Polymer Synthesis and Properties

Research on bio-based benzoxazine monomers, including compounds related to the query, highlights their synthesis and copolymerization. These monomers have been explored for their ability to undergo homogeneous copolymerization, leading to enhanced thermal properties and cross-linking density in the resulting polymers. This suggests potential applications in creating fully bio-based polybenzoxazines with desirable properties for various industrial applications (Wang, Sun, Liu, Sudo, & Endo, 2012).

Anticancer and Antiangiogenic Activities

Studies on benzofuran derivatives, closely related to the compound of interest, have shown significant anticancer and antiangiogenic activities. Specifically, derivatives have been evaluated for their ability to inhibit cancer cell growth, bind to the colchicine site of tubulin, induce apoptosis, and exhibit potent vascular disrupting properties both in vitro and in vivo. Such activities suggest their potential as therapeutic agents for cancer treatment (Romagnoli et al., 2015).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(2Z)-2-[(4-methoxycarbonylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O9/c1-31-22-12-17(13-23(32-2)25(22)33-3)27(30)35-18-9-10-19-20(14-18)36-21(24(19)28)11-15-5-7-16(8-6-15)26(29)34-4/h5-14H,1-4H3/b21-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQALVNWARWEAH-NHDPSOOVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)C(=O)OC)/O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-benzoyl-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2837719.png)

![6-(4-Chloro-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2837721.png)

![N-[4-[Cyclopropanecarbonyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2837726.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorophenyl)urea](/img/structure/B2837733.png)

![N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2837736.png)

![2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid](/img/structure/B2837738.png)